Methyluridine-5-oxyacetic acid

描述

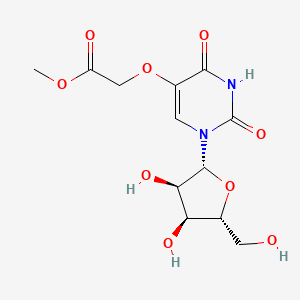

Methyluridine-5-oxyacetic acid is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic codes by facilitating non-Watson-Crick base pairing at the anticodon wobble position. This modification enhances the decoding capabilities of tRNA, allowing for more efficient and accurate protein synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyluridine-5-oxyacetic acid involves multiple steps, starting from uridineThe reaction conditions typically involve the use of carboxymethyl transferases and methyltransferases, with carboxy S-adenosylmethionine (Cx-SAM) as a crucial metabolite .

Industrial Production Methods: This may involve the use of bioreactors and enzymatic processes to ensure high yield and purity .

化学反应分析

Types of Reactions: Methyluridine-5-oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the methoxycarbonyl or oxyacetic acid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

科学研究应用

Chemistry

In chemical research, Methyluridine-5-oxyacetic acid serves as a model compound to study nucleoside modifications. Researchers investigate how these modifications affect RNA structure and function. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for exploring its reactivity and potential derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Carboxylic acid derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or amines |

| Substitution | Amines, thiols | Modified nucleosides |

Biology

In biological research, this compound is pivotal for understanding tRNA modifications and their roles in protein synthesis. Studies have shown that specific enzymes such as Trm9 in Saccharomyces cerevisiae catalyze the esterification of modified uridine nucleotides, impacting translational fidelity under stress conditions . The presence of this modified nucleoside in tRNA enhances its ability to read multiple codons, thereby increasing the efficiency of translation.

Case Study: Role in Salmonella enterica

Research on Salmonella enterica has demonstrated that tRNA containing this compound can decode multiple proline codons effectively. The presence of this modification significantly improves the efficiency of reading codons that end with U or C . This highlights the importance of this compound in bacterial translation systems.

Medicine

In the medical field, this compound is being explored for its potential therapeutic applications. Modifications to mRNA using this compound can reduce immunogenicity and enhance efficacy in mRNA vaccines and therapies. The ability to engineer mRNA with reduced innate immunogenicity is critical for developing effective treatments against various diseases .

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| mRNA Vaccines | Enhanced stability and reduced immunogenicity |

| Gene Therapy | Improved delivery mechanisms for therapeutic genes |

| Antiviral Treatments | Targeting viral RNA modifications |

作用机制

Methyluridine-5-oxyacetic acid exerts its effects by modifying the wobble position of tRNA, enhancing its ability to pair with multiple codons. This modification is catalyzed by specific enzymes, such as carboxymethyl transferases and methyltransferases. The modified tRNA can then participate in more efficient and accurate translation of the genetic code, ensuring proper protein synthesis .

相似化合物的比较

5-carboxymethoxyuridine: Another modified nucleoside found in tRNA, which also enhances decoding capabilities.

5-methoxycarbonylmethoxyuridine: A derivative of Methyluridine-5-oxyacetic acid with similar functions.

2’-O-methyluridine 5-oxyacetic acid methyl ester: A related compound with additional methylation at the 2’-O position

Uniqueness: this compound is unique due to its specific modification at the 5-position of uridine, which significantly enhances the decoding capabilities of tRNA. This modification allows for more efficient and accurate protein synthesis, distinguishing it from other similar compounds .

生物活性

Methyluridine-5-oxyacetic acid (also known as 5-carboxymethoxyuridine or cmo5U) is a modified nucleoside that plays a crucial role in the biological processes of various organisms, particularly in the context of tRNA modifications. This article delves into the biological activity of this compound, highlighting its significance in molecular biology, its biosynthesis, and its functional implications.

Overview of this compound

This compound is a derivative of uridine that features a carboxymethoxy group at the 5-position. It is primarily found in bacterial tRNA, where it contributes to the accuracy and efficiency of protein synthesis by enhancing codon recognition and translation fidelity.

Biosynthesis

The biosynthesis of this compound involves several enzymatic steps from its precursor, 5-hydroxyuridine. The process can be summarized as follows:

- Hydroxylation : 5-hydroxyuridine is produced from uridine through hydroxylation at the C5 position.

- Carboxymethylation : The enzyme CmoB catalyzes the conversion of 5-hydroxyuridine to 5-carboxymethoxyuridine using a unique metabolite known as carboxymethyl-SAM (cxSAM) as a carboxymethyl donor.

- Methylation : In certain tRNA species, CmoM further methylates cmo5U to form methylated derivatives, which are integral for tRNA function in translation.

Role in tRNA Function

This compound is critical for the wobble position (position 34) in tRNA molecules. This modification allows tRNAs to recognize multiple codons during translation, thus enhancing the efficiency of protein synthesis. Research indicates that:

- Codon Recognition : cmo5U facilitates the recognition of A- and G-ending codons while having a reduced ability to read U-ending codons. This specificity is vital for maintaining translational accuracy .

- Translation Efficiency : Studies have shown that tRNAs containing cmo5U exhibit improved reading rates for certain codons, such as GCG and GCC, compared to their unmodified counterparts .

Antioxidant Properties

Recent studies have suggested that modifications like this compound may also possess antioxidant properties, although this area requires further exploration. The presence of such modifications could play a role in cellular responses to oxidative stress, potentially influencing gene expression and cellular metabolism .

Study on Codon Recognition

In a detailed study examining the role of cmo5U in E. coli, researchers demonstrated that mutations affecting cmoB (the gene responsible for synthesizing this compound) led to significant reductions in growth rates and translation efficiency. The results indicated that while overexpression of certain tRNAs could compensate for the lack of cmo5U, normal growth conditions severely hindered performance without this modification .

Metabolomic Profiling

Another study utilized high-resolution mass spectrometry to profile bioactive compounds in various fruits and identified similar modifications related to uridine derivatives. This research highlighted the importance of structural modifications in enhancing bioactivity and potential health benefits .

Comparative Analysis Table

| Modification | Function | Organism | Impact on Translation |

|---|---|---|---|

| Methyluridine | Enhances codon recognition | E. coli | Improved reading of G-ending codons |

| This compound | Critical for wobble position | B. subtilis | Essential for accurate translation |

| 5-Hydroxyuridine | Precursor to methylated forms | Various bacteria | Supports initial tRNA modification |

属性

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRYXYRWFAPPBJ-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216722 | |

| Record name | Methyluridine-5-oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66536-81-0 | |

| Record name | Methyl [(1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidinyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66536-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyluridine-5-oxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066536810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyluridine-5-oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。